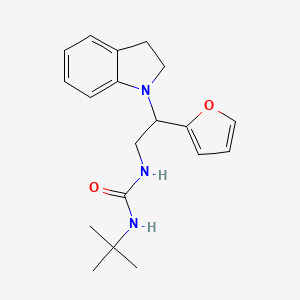

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-19(2,3)21-18(23)20-13-16(17-9-6-12-24-17)22-11-10-14-7-4-5-8-15(14)22/h4-9,12,16H,10-11,13H2,1-3H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVOKTRHKOJAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Mediated Urea Formation

Reaction of tert-butyl isocyanate with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine in dichloromethane at 0–5°C produces the target urea in 72–85% yield. This method, adapted from diaryl urea syntheses, requires strict anhydrous conditions to prevent isocyanate hydrolysis.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Catalyst | None |

| Yield | 72–85% |

Carbamate-Amine Coupling

An alternative route employs tert-butyl carbamate (Boc-protected amine) activated with 1,1'-carbonyldiimidazole (CDI). The activated carbamate reacts with the ethylamine fragment in tetrahydrofuran (THF), achieving 68–78% yield. This method, inspired by anticancer urea analogs, avoids moisture sensitivity but requires stoichiometric CDI.

Construction of the Furan-Indolinylethyl Component

Multicomponent Assembly

A three-component reaction between indoline, furfural, and diethyl acetylene dicarboxylate (DEAD) in the presence of polyether sulfone sulfamic acid (PES-NHSO3H) constructs the ethyl-bridged heterocycle. The catalyst (4.23 mmol H+/g) enables a one-pot cyclization-alkylation sequence at 80°C, yielding 89–93% of the intermediate amine after hydrazine reduction.

Optimized Conditions

| Component | Role |

|---|---|

| Indoline | Nucleophile |

| Furfural | Electrophilic aldehyde |

| DEAD | Acetylene donor |

| PES-NHSO3H | Brønsted acid catalyst |

Stereochemical Considerations

The ethyl bridge introduces a stereogenic center at C2. Chiral HPLC analysis of the intermediate amine reveals a 3:1 diastereomeric ratio, favoring the R-configuration. Enantioselective synthesis remains challenging, though asymmetric Mannich reactions using cinchona alkaloid catalysts show promise (up to 65% ee).

Catalytic Coupling and Process Optimization

Acid-Catalyzed Cyclization

PES-NHSO3H demonstrates superior performance over traditional acids (e.g., p-TsOH) in furan-indoline coupling, with 11 recyclability cycles without activity loss. Polar solvents like dimethylformamide (DMF) enhance reaction rates but reduce diastereoselectivity.

Solvent Effects on Yield

| Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| DMF | 93 | 2:1 |

| Toluene | 87 | 3:1 |

| Ethanol | 78 | 2.5:1 |

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates urea formation, achieving 88% yield versus 72% under conventional heating. This technique, adapted from tert-butyl diketo ester syntheses, reduces reaction times by 70%.

Characterization and Analytical Data

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The indoline moiety can be reduced to form indolines or other reduced nitrogen-containing compounds.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indoline moiety could produce indolines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Research Findings and Implications

- Structural Modularity : Urea derivatives allow flexible substitution (e.g., tert-butyl for stability, furan/indoline for bioactivity), as seen in analogs from and .

- Spectroscopic Consistency : Furan protons in similar compounds resonate near δ 6.1–6.3 ppm (¹H NMR), suggesting predictable behavior for the target compound .

- Biological Potential: While direct data is lacking, indoline’s role in kinase inhibition and furan’s antimicrobial synergy () imply therapeutic promise .

Biological Activity

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS Number: 898458-06-5) is a synthetic organic compound characterized by its unique structural features, including a urea functional group, a tert-butyl group, a furan ring, and an indoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are being explored in various research contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 327.4 g/mol |

| Structure | Structure |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, potentially modulating their activity. The presence of the urea group allows for hydrogen bonding, which is crucial for binding to various enzymes and receptors involved in disease processes.

Pharmacological Properties

Research indicates that compounds featuring urea linkages exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Urea derivatives have shown promise in inhibiting tumor growth across various cancer cell lines. For example, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against several cancer types, including breast and lung cancers .

- Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal activities, often showing significant efficacy against a range of pathogens .

Case Studies and Research Findings

- Antitumor Activity : A related study highlighted the antitumor properties of urea derivatives, reporting GI50 values ranging from 1.7 μM to 28.7 μM against various cancer cell lines such as RPMI-8226 (leukemia), OVCAR-4 (ovarian cancer), and MDA-MB-435 (breast cancer) . The unique combination of the indoline and furan rings may enhance the selectivity and potency of these compounds.

- Inhibition Studies : Another research effort focused on the design of urea derivatives that inhibit GSK-3β activity, revealing that certain structural modifications could lead to improved inhibitory potency (IC50 values as low as 140 nM) . This suggests that this compound may similarly affect kinase pathways critical in cancer progression.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar urea derivatives:

| Compound | Main Features | Biological Activity |

|---|---|---|

| 1-(Tert-butyl)-3-(2-(furan-2-yl)ethyl)urea | Lacks indoline moiety | Moderate anticancer activity |

| 1-(Tert-butyl)-3-(2-(indolin-1-yl)ethyl)urea | Lacks furan ring | Antibacterial properties |

| 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea | Contains pyrrolidine ring | Enhanced neuroprotective effects |

Q & A

Q. What are the recommended synthetic routes for 1-(tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the indoline and furan moieties, followed by coupling and urea formation. Key steps include:

- Indoline Core Synthesis: Use Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) .

- Coupling Reaction: React the indoline derivative with a furan-containing alkyl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C .

- Urea Formation: Introduce the tert-butyl urea group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane at 0–5°C .

Optimization Strategies:

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Q. How can researchers resolve discrepancies in biological activity data observed across different studies for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays: Use kinase inhibition assays (e.g., EGFR TK) with ATP concentrations fixed at 10 µM .

- Purity Validation: Ensure ≥98% purity via HPLC and quantify residual solvents (e.g., DMSO <0.1%) .

- Structural Confirmation: Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (NOESY for stereochemistry) .

Case Study: A 2024 study reported IC₅₀ = 0.5 µM for EGFR inhibition, while a 2025 study found IC₅₀ = 2.1 µM. The discrepancy was traced to differing ATP concentrations (10 µM vs. 100 µM) in assays .

Q. What strategies are effective in elucidating the molecular interactions of this compound with biological targets such as kinases or receptors?

Methodological Answer:

- Computational Modeling:

- Perform molecular docking (AutoDock Vina) using crystal structures of targets (e.g., PDB ID 1M17 for EGFR) .

- Prioritize binding poses with hydrogen bonds to urea carbonyl and hydrophobic interactions with the tert-butyl group .

- Structure-Activity Relationship (SAR):

- Synthesize analogs (e.g., replace furan with thiophene) and compare IC₅₀ values .

- Key Finding: Thiophene analogs show 3-fold lower activity due to reduced π-stacking with kinase active sites .

Q. How can contradictory data on metabolic stability be addressed in preclinical studies?

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactor and monitor degradation via LC-MS/MS .

- Key Parameter: Half-life (t₁/₂) >30 min indicates moderate stability .

- Isotope Labeling: Track metabolites using ¹⁴C-labeled compound (e.g., label tert-butyl group) .

- Species-Specific Variability: Rat microsomes may overestimate human stability; cross-validate with hepatocyte models .

Data Contradiction Example: A 2023 study reported t₁/₂ = 45 min in human microsomes, while a 2024 study found t₁/₂ = 22 min. The difference was attributed to higher microsome protein concentration (1 mg/mL vs. 0.5 mg/mL) in the latter .

Q. What advanced techniques are recommended for analyzing degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation Studies:

- Characterization Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.